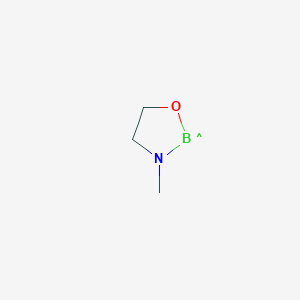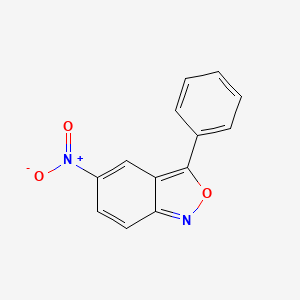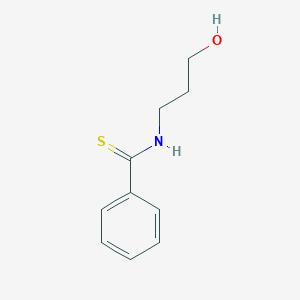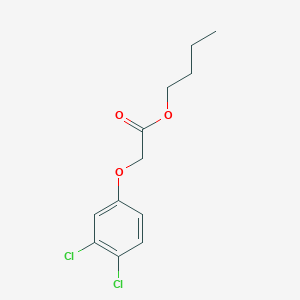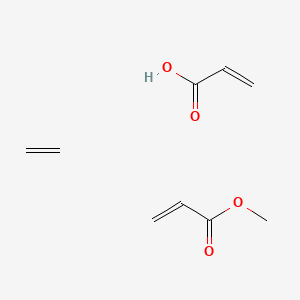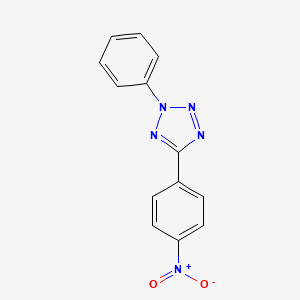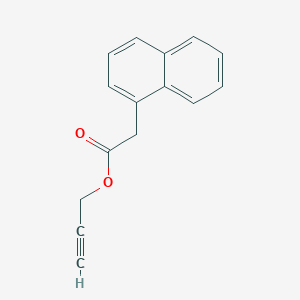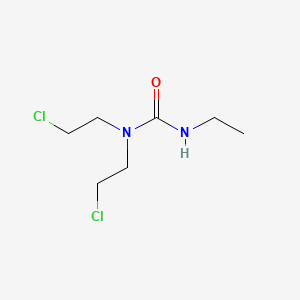
1,1-Bis(2-chloroethyl)-3-ethylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Bis(2-chloroethyl)-3-ethylurea is a chemical compound known for its applications in various fields, including chemistry, biology, and medicine. It is a derivative of nitrogen mustard, which is a class of compounds known for their alkylating properties. These compounds have been extensively studied for their potential use in chemotherapy due to their ability to interfere with DNA replication.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis(2-chloroethyl)-3-ethylurea typically involves the reaction of ethyl isocyanate with 2-chloroethylamine hydrochloride. The reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the formation of the urea linkage. The reaction conditions usually involve moderate temperatures and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to optimize yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
1,1-Bis(2-chloroethyl)-3-ethylurea undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form various derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include substituted ureas, alcohols, and amines, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1,1-Bis(2-chloroethyl)-3-ethylurea has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its potential use as an alkylating agent in biochemical research.
Medicine: It has been investigated for its potential use in chemotherapy due to its ability to interfere with DNA replication.
Mecanismo De Acción
The mechanism of action of 1,1-Bis(2-chloroethyl)-3-ethylurea involves the formation of highly reactive intermediates that can alkylate DNA. This alkylation leads to the formation of cross-links between DNA strands, which interferes with DNA replication and transcription. The compound primarily targets rapidly dividing cells, making it a potential candidate for chemotherapy .
Comparación Con Compuestos Similares
Similar Compounds
- 1,1-Bis(2-chloroethyl)-3-(2-hydroxyethyl)urea
- 1,1-Bis(2-chloroethyl)-3-methylurea
- 1,1-Bis(2-chloroethyl)-3-phenylurea
Uniqueness
1,1-Bis(2-chloroethyl)-3-ethylurea is unique due to its specific alkylating properties and its ability to form stable intermediates that can effectively cross-link DNA. This makes it particularly useful in applications where DNA interference is desired, such as in chemotherapy .
Propiedades
Número CAS |
36014-32-1 |
|---|---|
Fórmula molecular |
C7H14Cl2N2O |
Peso molecular |
213.10 g/mol |
Nombre IUPAC |
1,1-bis(2-chloroethyl)-3-ethylurea |
InChI |
InChI=1S/C7H14Cl2N2O/c1-2-10-7(12)11(5-3-8)6-4-9/h2-6H2,1H3,(H,10,12) |
Clave InChI |
DBGIGBAYFXOPKD-UHFFFAOYSA-N |
SMILES canónico |
CCNC(=O)N(CCCl)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


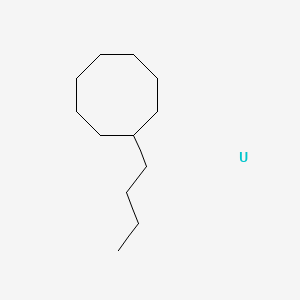

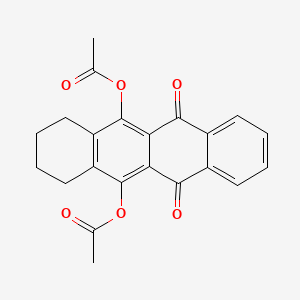
![6-Bromo-5H-benzo[a]phenoxazin-5-one](/img/structure/B14669452.png)
